molecular formula C20H14FN3O2 B11640926 2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B11640926
M. Wt: 347.3 g/mol
InChI Key: BAVJOLWPUKYOGG-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is an organic compound that features a benzamide core substituted with a fluoro group, a methyl group, and an oxazolo[4,5-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves a multi-step process. One common method includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating agents: DAST, Selectfluor.

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling reagents: Palladium catalysts, boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluoro-substituted derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The oxazolo[4,5-b]pyridine moiety can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[2-methyl-3-(pyridin-2-yl)phenyl]benzamide
  • 2-fluoro-N-[2-methyl-3-(oxazol-2-yl)phenyl]benzamide
  • 2-fluoro-N-[2-methyl-3-(thiazol-2-yl)phenyl]benzamide

Uniqueness

2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is unique due to the presence of the oxazolo[4,5-b]pyridine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H14FN3O2

Molecular Weight

347.3 g/mol

IUPAC Name

2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H14FN3O2/c1-12-13(20-24-18-17(26-20)10-5-11-22-18)7-4-9-16(12)23-19(25)14-6-2-3-8-15(14)21/h2-11H,1H3,(H,23,25)

InChI Key

BAVJOLWPUKYOGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2F)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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